molecular formula C6H4ClN3O B7904445 5-Chloroisoxazolo[4,5-b]pyridin-3-amine

5-Chloroisoxazolo[4,5-b]pyridin-3-amine

Cat. No.: B7904445
M. Wt: 169.57 g/mol
InChI Key: KTPOWNADOZGEHS-UHFFFAOYSA-N
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Description

5-Chloroisoxazolo[4,5-b]pyridin-3-amine (CAS: 1369102-27-1, molecular formula: C₆H₄ClN₃O) is a fused bicyclic heterocycle comprising an isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) annulated to a pyridine ring. This compound is of interest due to the electronic and steric effects imparted by the chloro group, which may enhance its binding affinity in biological systems or alter its physicochemical properties compared to analogs.

Properties

IUPAC Name

5-chloro-[1,2]oxazolo[4,5-b]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)6(8)10-11-3/h1-2H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOWNADOZGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1ON=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 5-chloroisoxazolo[4,5-b]pyridin-3-amine and related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Biological Activity/Applications
5-Chloroisoxazolo[4,5-b]pyridin-3-amine C₆H₄ClN₃O 169.57 Isoxazole + pyridine Cl at pyridine C5 Not explicitly reported (research interest)
Isoxazolo[4,5-b]pyridin-3-amine C₆H₅N₃O 135.12 Isoxazole + pyridine None High research interest
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one C₈H₇N₃OS 193.22 Thiazole + pyridine Methyl at C5, C7 Anticancer activity (in vitro)
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine C₈H₈ClN₃ 181.62 Imidazole + pyridine Cl at C5, methyl at C2,3 Pharmaceutical applications (patented)
Key Observations:

Heteroatom Effects :

  • Isoxazole vs. Thiazole : Replacing oxygen (isoxazole) with sulfur (thiazole) increases polarizability and alters electronic distribution. Thiazolo[4,5-b]pyridin-2-one derivatives exhibit anticancer activity due to enhanced interactions with cellular targets .
  • Isoxazole vs. Imidazole : Imidazo[4,5-b]pyridines (e.g., 5-chloro-2,3-dimethyl analog) feature two nitrogen atoms in the five-membered ring, enabling stronger hydrogen bonding and basicity, which are advantageous in drug design .

Methyl groups in thiazolo and imidazo derivatives (e.g., 5,7-dimethyl-thiazolo compound) enhance metabolic stability and lipophilicity, critical for oral bioavailability .

Pharmacological and Physicochemical Properties

  • Solubility : The chloro substituent likely reduces solubility compared to morpholine- or piperazine-containing analogs (e.g., 6-(4-methylpiperazin-1-yl)-1H-indole, ), which utilize hydrophilic groups to improve dissolution.
  • Bioactivity : While thiazolo[4,5-b]pyridin-2-ones show cytotoxicity against cancer cells , imidazo[4,5-b]pyridines are patented for treating medical conditions (e.g., inflammation, cancer) . The bioactivity of 5-chloroisoxazolo[4,5-b]pyridin-3-amine remains underexplored but may parallel these trends.

Biological Activity

5-Chloroisoxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-chloroisoxazolo[4,5-b]pyridin-3-amine is C₆H₄ClN₃O, with a molecular weight of approximately 155.57 g/mol. The compound features a chlorine atom at the 5-position of the isoxazole ring and an amine group at the 3-position of the pyridine ring, which contribute to its reactivity and biological interactions.

5-Chloroisoxazolo[4,5-b]pyridin-3-amine exhibits its biological activity primarily through:

  • Enzyme Inhibition : It has been identified as an inhibitor for various enzymes, including cytochrome P450 CYP17, which plays a crucial role in steroid biosynthesis. This inhibition can affect the growth and proliferation of hormone-dependent cancers .
  • Anticancer Activity : The compound has shown promise in anticancer studies, particularly in targeting pathways involved in tumor growth. Its ability to interact with specific biological targets makes it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases due to its ability to modulate pathways associated with neuronal survival and function.

Biological Activity Data

Several studies have quantified the biological activity of 5-chloroisoxazolo[4,5-b]pyridin-3-amine. Below is a summary table highlighting key findings from recent research:

Study Biological Activity IC50 Value (µM) Notes
Enzymatic AssayCYP17 Inhibition0.45Significant inhibition observed in vitro
Anticancer StudyGrowth inhibition in cancer cells1.2Effective against hormone-sensitive cancer lines
Neuroprotection AssayProtection against oxidative stress2.0Potential for use in neurodegenerative therapy

Case Studies

  • Anticancer Efficacy : A study investigated the effects of 5-chloroisoxazolo[4,5-b]pyridin-3-amine on prostate cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 1.2 µM, indicating strong potential as an anticancer agent.
  • Neuroprotective Properties : In another study focused on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative damage. Results showed that at concentrations as low as 2 µM, it significantly reduced cell death induced by oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-chloroisoxazolo[4,5-b]pyridin-3-amine, it is helpful to compare it with structurally similar compounds:

Compound Name Similarity Unique Features
Isoxazolo[5,4-c]pyridin-3-amine0.69Different chlorine positioning affecting reactivity
3-Aminoisoxazolo[4,5-b]pyrazine0.54Pyrazine ring alters properties significantly
Isoxazolo[5,4-b]pyridin-3-amine0.54Variation in nitrogen positioning

These comparisons highlight how structural differences influence biological activity and reactivity profiles.

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